rac-(1R,2S)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, cis
Description
rac-(1R,2S)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, cis is a cyclopropane derivative with a trifluoromethyl group and a carboxylic acid functional group
Properties
CAS No. |
2694057-13-9 |
|---|---|
Molecular Formula |
C6H7F3O2 |
Molecular Weight |
168.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-(1R,2S)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, cis typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a diazo compound with an olefin in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and ensure high yields. Industrial production methods may involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
rac-(1R,2S)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, cis can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(1R,2S)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, cis has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which rac-(1R,2S)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, cis exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the cyclopropane ring provides structural rigidity. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar compounds to rac-(1R,2S)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, cis include other cyclopropane derivatives with different substituents, such as:
Cyclopropanecarboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Cyclopropylacetic acid: Contains an acetic acid group instead of a carboxylic acid, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a cyclopropane ring, which imparts distinct chemical and biological properties not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
